

Technical Guide: Physicochemical Properties and Biotransformation of Benzyl Acetoacetate

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Compound of Interest

Compound Name: Benzyl acetoacetate

Cat. No.: B1329860

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **benzyl acetoacetate**, specifically its boiling point and density. It includes established data, general experimental methodologies for the determination of these properties, and a detailed protocol for a key biotransformation reaction involving this compound.

Core Physical Properties of Benzyl Acetoacetate

Benzyl acetoacetate is a colorless to pale yellow liquid with a characteristically sweet, fruity, and floral odor. It is primarily utilized as a fragrance and flavoring agent and serves as an intermediate in organic synthesis. An accurate understanding of its physical properties is crucial for its application in research and development.

Data Presentation

The quantitative physical properties of **benzyl acetoacetate** are summarized in the table below for clear reference and comparison.

Physical Property	Value	Conditions	Source
Boiling Point	156 - 159 °C	at 10 mmHg	[1]
249 °C	at 760 mmHg		
Density	1.112 g/mL	at 25 °C	[2][3][4]
1.109 - 1.116 g/mL	at 25 °C	[5]	
Specific Gravity	1.109 - 1.116	at 25 °C	[5]

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of **benzyl acetoacetate** by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is not publicly detailed, the following sections describe the general, standardized methodologies employed for such measurements.

Determination of Boiling Point under Reduced Pressure

The boiling point of **benzyl acetoacetate** is typically determined under reduced pressure to prevent decomposition at higher temperatures. A common laboratory method for this determination is distillation.

Methodology: Simple Distillation

- **Apparatus Setup:** A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum adapter and a vacuum source are connected to the system.
- **Sample Preparation:** A measured volume of **benzyl acetoacetate** is placed into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
- **Pressure Reduction:** The system is evacuated to the desired pressure (e.g., 10 mmHg), which is monitored with a manometer.
- **Heating:** The flask is gently heated using a heating mantle.

- **Temperature Reading:** As the liquid begins to boil and the vapor condenses, the temperature is recorded from a thermometer placed at the vapor path. The boiling point is the temperature at which a steady condensation rate is observed.

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

- **Pycnometer Preparation:** A pycnometer of a known volume is thoroughly cleaned, dried, and weighed.
- **Sample Filling:** The pycnometer is filled with **benzyl acetoacetate**, ensuring no air bubbles are trapped inside. The temperature of the sample is allowed to equilibrate to the desired temperature (e.g., 25 °C) in a water bath.
- **Weighing:** The filled pycnometer is weighed.
- **Calculation:** The density is calculated by dividing the mass of the **benzyl acetoacetate** (weight of filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.

Asymmetric Bioreduction of Benzyl Acetoacetate

Benzyl acetoacetate can undergo enantioselective bioreduction to produce chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. The following protocol details the biotransformation of **benzyl acetoacetate** to benzyl (S)-(+)-3-hydroxybutyrate using yeast.

Experimental Protocol: Bioreduction using *Candida schatavii*

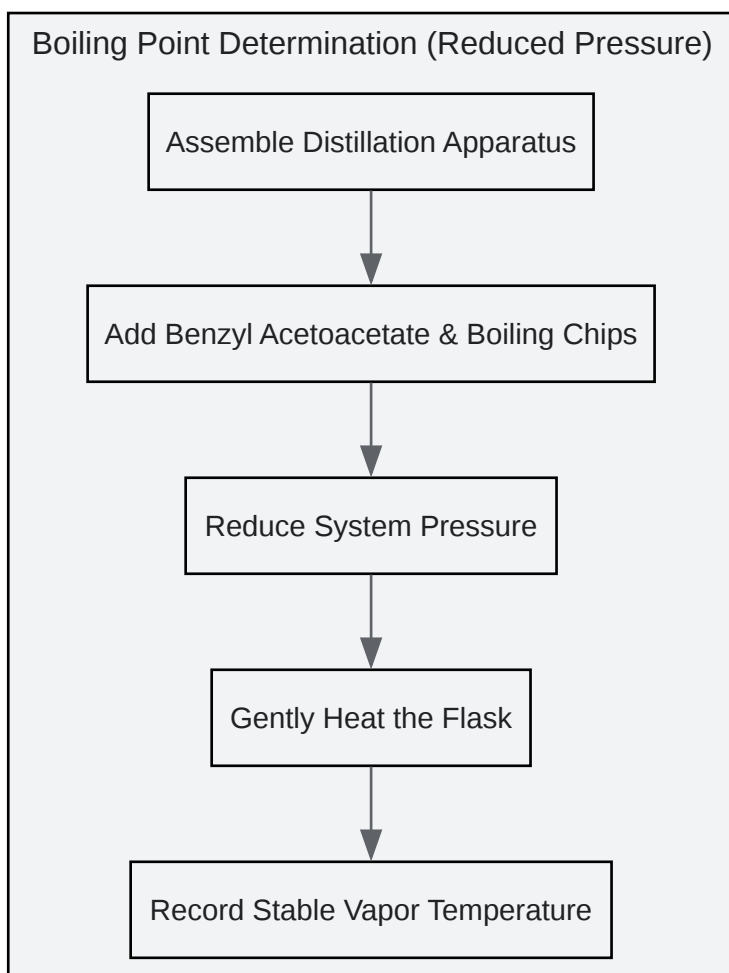
This protocol is based on the asymmetric bioreduction of **benzyl acetoacetate**.

- **Microorganism and Culture:** *Candida schatavii* strain MY 1831 is cultured in a suitable growth medium.

- **Reaction Setup:** A suspension of the yeast cells is prepared in a buffer solution. **Benzyl acetoacetate** is added to this suspension.
- **Incubation:** The reaction mixture is incubated at a controlled temperature and agitation for a specific period (e.g., 24-48 hours) to allow for the enzymatic reduction to occur.
- **Extraction:** After the incubation period, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous phase and the yeast cells.
- **Purification and Analysis:** The organic extract is dried and the solvent is evaporated. The resulting product, benzyl (S)-(+)-3-hydroxybutyrate, is then purified, typically by column chromatography. The enantiomeric excess and yield are determined using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

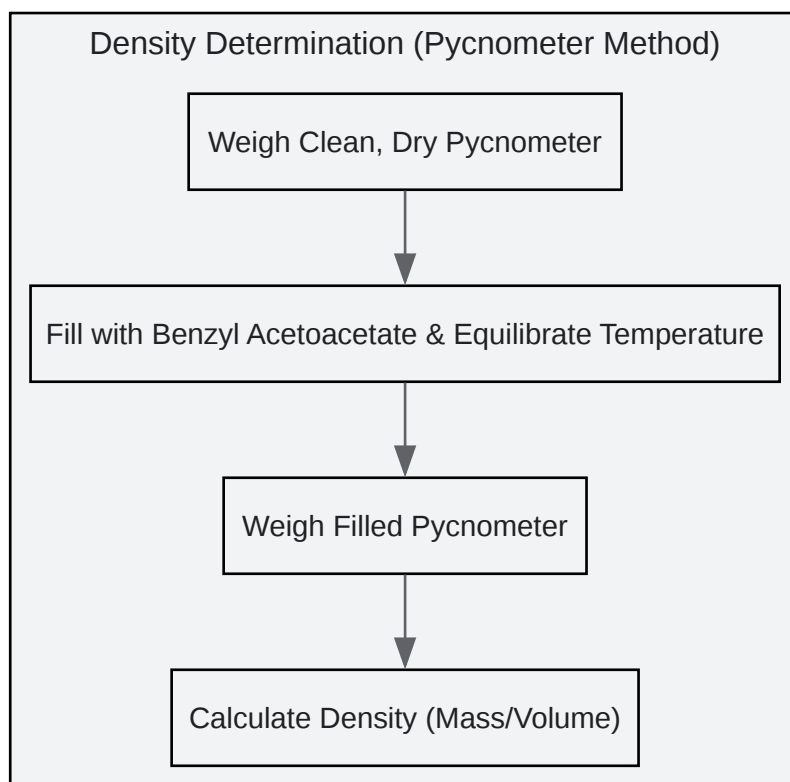
Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.



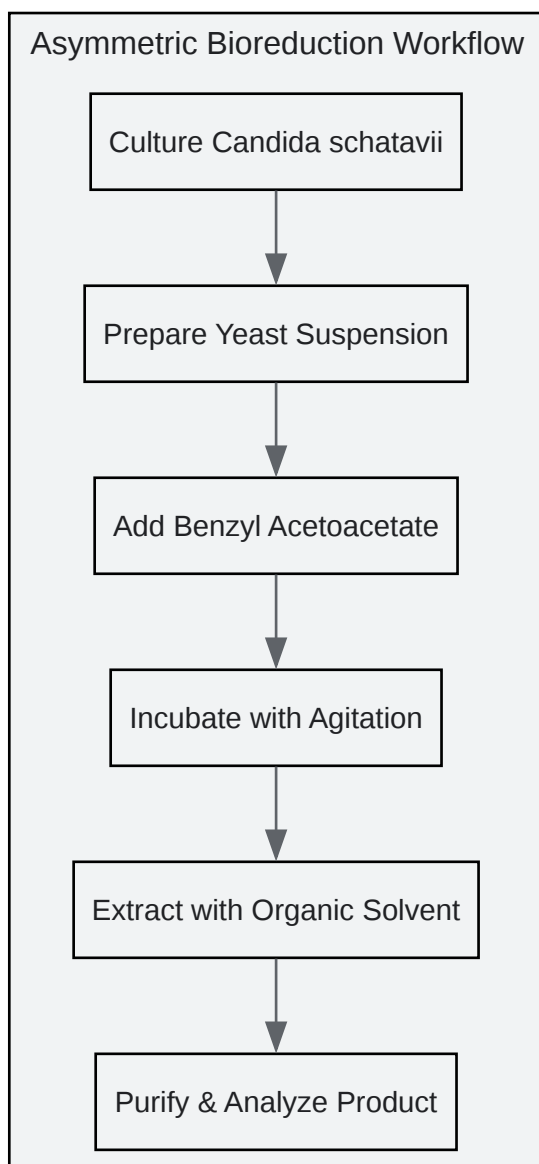
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Caption: Workflow for Boiling Point Determination.



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Caption: Workflow for Density Determination.



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